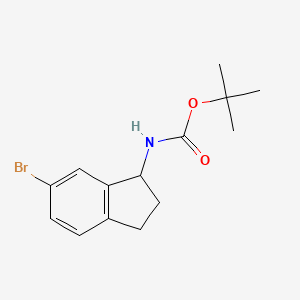

tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

Descripción

BenchChem offers high-quality tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-7-5-9-4-6-10(15)8-11(9)12/h4,6,8,12H,5,7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEZLDIZHPBHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

Executive Summary

The indane scaffold is a privileged pharmacophore widely utilized in the design of neurotherapeutics, bronchodilators, and selective kinase inhibitors. Among its functionalized derivatives, tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 1414958-70-5) stands out as a highly versatile, bifunctional building block. Featuring a protected primary amine at the C1 stereocenter and a reactive bromine atom at the C6 position, this molecule enables orthogonal synthetic strategies. This guide provides an in-depth mechanistic analysis of its reactivity, structural properties, and field-validated protocols for downstream functionalization.

Physicochemical Properties & Structural Dynamics

Understanding the physical and chemical parameters of tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is critical for optimizing reaction conditions, calculating stoichiometric equivalents, and ensuring safe laboratory handling[1]. The compound presents as a combustible solid, requiring specific storage protocols to prevent degradation.

Table 1: Quantitative Physicochemical Data

| Parameter | Value | Reference |

| Chemical Name | tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate | |

| CAS Number | 1414958-70-5 | |

| Molecular Formula | C14H18BrNO2 | |

| Molecular Weight | 312.20 g/mol | [2] |

| Physical State | Solid | |

| Topological Polar Surface Area (TPSA) | ~38.3 Ų | Derived |

| Hazard Codes | H315, H317, H319, H410 | ,[1] |

| Storage Class | 11 (Combustible Solids) |

Mechanistic Reactivity and Orthogonal Cleavage

The strategic value of this building block lies in the chemical orthogonality of its two reactive sites, which allows researchers to functionalize one site without inadvertently altering the other.

-

The C1 tert-Butoxycarbonyl (Boc) Amine: The Boc group serves a dual purpose. Sterically, it shields the primary amine, preventing it from coordinating with transition metal catalysts (which would otherwise lead to catalyst poisoning). Chemically, it is highly stable to basic and nucleophilic conditions but exquisitely sensitive to acidic cleavage. Under strong acidic conditions, the deprotection mechanism proceeds via protonation of the carbamate carbonyl, followed by an E1-type fragmentation. This releases a stable tert-butyl cation (which rapidly loses a proton to form isobutylene gas) and carbon dioxide, revealing the free amine.

-

The C6 Aryl Bromide: The bromine atom occupies the 6-position of the electron-rich aromatic ring. While aryl chlorides often require specialized, highly electron-donating ligands for activation, the C-Br bond is sufficiently weak to undergo facile oxidative addition with standard Palladium(0) catalysts. This makes it an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Workflow Visualization

The following diagram illustrates the logical relationship between the starting material and its orthogonal functionalization pathways.

Orthogonal functionalization pathways for tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: Standardized N-Boc Deprotection

-

Objective: Cleavage of the Boc group to yield 6-bromo-2,3-dihydro-1H-inden-1-amine as a TFA salt.

-

Causality of Reagents: Dichloromethane (DCM) is selected as the solvent because its non-nucleophilic nature and low dielectric constant prevent the stabilization of intermediate ions. This drives the equilibrium strictly toward the irreversible elimination of isobutylene and CO₂, preventing reversible side reactions.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) dropwise until a 1:1 (v/v) ratio of DCM:TFA is achieved. (Rationale: Cooling mitigates the exothermic nature of the initial protonation, preventing thermal degradation of the indane core).

-

Reaction Propagation: Remove the ice bath and stir the mixture at room temperature for 2 hours.

-

Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is complete when the UV-active starting material spot disappears and a new baseline spot appears that stains positively with ninhydrin (indicating the presence of a primary amine).

-

Workup: Concentrate the mixture in vacuo. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA azeotropically. The resulting solid is the highly pure TFA salt of the amine.

Protocol B: C6 Suzuki-Miyaura Cross-Coupling

-

Objective: Functionalization of the C6 position via Pd-catalyzed cross-coupling with an arylboronic acid.

-

Causality of Reagents: Pd(dppf)Cl₂ is utilized as the pre-catalyst. The large bite angle of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces the intermediate Pd(II) complex into a geometry that significantly accelerates the reductive elimination step. This rapid turnover minimizes the competing protodeboronation of the arylboronic acid.

Step-by-Step Methodology:

-

Preparation: In a Schlenk flask, combine tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (1.0 eq), the desired arylboronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 3.0 eq).

-

Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.2 M). (Rationale: The biphasic system solubilizes both the organic substrates and the inorganic base, facilitating the critical transmetalation step).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Purge the flask with nitrogen for 5 minutes to remove trace oxygen.

-

Reaction: Heat the mixture to 80 °C for 12 hours under vigorous stirring.

-

Self-Validation Check: Analyze an aliquot via LC-MS. Successful coupling is confirmed by the disappearance of the characteristic bromine isotope pattern (1:1 ratio of M/M+2) and the emergence of the target product mass.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash sequentially with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate for subsequent flash column chromatography.

Environmental, Health, and Safety (EHS)

According to established safety data, tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is classified as a skin and eye irritant (H315, H319) and poses acute and chronic hazards to the aquatic environment (H410),[1].

-

Handling: Must be handled in a certified chemical fume hood using nitrile gloves, a lab coat, and safety goggles.

-

Disposal: Due to its Aquatic Chronic 1 classification, all aqueous waste streams from protocols involving this compound must be collected separately and incinerated by a licensed chemical waste management facility. Do not discharge into municipal drains.

References

-

tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate - NextSDS Source: NextSDS Chemical Substance Information URL:[Link]

-

(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester - Chongqing Chemdad Co.,Ltd Source: Chemdad URL:[Link]

Sources

Solubility Profile of tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate in Polar Aprotic Solvents: A Technical Guide

Executive Summary

tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 1414958-70-5) is a highly specialized, Boc-protected aminoindane derivative utilized as a critical building block in pharmaceutical development and asymmetric synthesis[1]. Because this intermediate is frequently subjected to downstream homogeneous catalysis—such as Suzuki-Miyaura cross-coupling of the aryl bromide or acidic Boc-deprotection—understanding its solubility thermodynamics in polar aprotic solvents is paramount. This whitepaper dissects the structural determinants of its solvation, provides quantitative profiling, and outlines the self-validating protocols required for accurate solubility determination.

Structural Determinants of Solvation

The solvation behavior of this compound is governed by the interplay of three distinct structural domains:

-

The Indane Core: The bicyclic hydrocarbon framework provides significant hydrophobic character, severely limiting aqueous solubility but driving high affinity for organic media.

-

The Bromine Substituent: Located at the 6-position, the heavy, highly polarizable bromine atom increases the overall lipophilicity (LogP) of the molecule. Its polarizability allows for favorable dipole-induced dipole interactions with highly polar solvents.

-

The Boc (tert-Butoxycarbonyl) Group: The introduction of the bulky, nonpolar tert-butyl group significantly increases the lipophilicity of the parent amine[2]. However, the polar carbamate moiety (-NH-COO-) acts as a critical hydrogen bond donor (via N-H) and acceptor (via C=O). This specific functional group orthogonality is what dramatically enhances the compound's solubility in polar aprotic solvents[2].

Quantitative Solubility Profile (Data Presentation)

Polar aprotic solvents lack acidic protons (no O-H or N-H bonds) but possess high dielectric constants and strong dipole moments, making them ideal hydrogen-bond acceptors for the carbamate N-H.

Below is the representative thermodynamic solubility profile of tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate at 25°C.

| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Estimated Solubility (mg/mL) | Solvation Mechanism & Utility |

| Tetrahydrofuran (THF) | 7.5 | 1.75 | > 250 | Excellent H-bond acceptor; ideal for Grignard and cross-coupling reactions. |

| Dimethylformamide (DMF) | 36.7 | 3.82 | > 200 | High dipole effectively stabilizes the polarizable C-Br bond. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | > 200 | Strongest H-bond acceptor for the carbamate N-H; prevents solute aggregation. |

| Ethyl Acetate (EtOAc) | 6.0 | 1.78 | ~ 150 | Moderate polarity; excellent for liquid-liquid extraction and crystallization. |

| Acetonitrile (MeCN) | 37.5 | 3.92 | ~ 80 | High dipole but weaker H-bond acceptor; frequently used to induce controlled crystallization. |

Data Note: Values are representative thermodynamic estimates based on the physicochemical behavior of structurally homologous Boc-protected bromoindanes.

Mechanistic Insights: Causality in Solvent Selection

The exceptional solubility of this compound in solvents like THF and DMSO is not merely a function of "like dissolves like." It is a highly specific thermodynamic event driven by the solvent's ability to act as a hydrogen bond acceptor. The oxygen atom in DMSO or THF coordinates directly with the carbamate N-H proton, breaking the intermolecular hydrogen bonds between the solute molecules in their crystalline lattice. Furthermore, the high dipole moments of solvents like DMF (3.82 D) effectively solvate the polarizable electron cloud of the heavy bromine atom, lowering the overall free energy of solvation and maintaining a homogeneous state during high-concentration synthetic steps.

Experimental Methodology: Thermodynamic Solubility Determination

To generate reliable, self-validating solubility data for pharmaceutical process chemistry, the classical Shake-Flask Method remains the reference standard for measuring thermodynamic solubility[3],[4]. Kinetic solubility methods (which involve pre-dissolving the compound in DMSO)[5],[6] can lead to metastable supersaturation and are unsuitable for rigorous process design.

Step-by-Step Shake-Flask Protocol

-

Saturation: Add an excess amount of crystalline tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (e.g., 200 mg) to a glass vial containing 1.0 mL of the target polar aprotic solvent[7]. Ensure undissolved solid is visibly present to guarantee saturation[7].

-

Equilibration: Seal the vial securely to prevent solvent evaporation. Place on an orbital shaker with precise temperature control and agitate continuously at 25°C (or 37°C) for 24 to 72 hours[3],[4]. This extended timeframe ensures the solute reaches its maximum saturation equilibrium[3].

-

Phase Separation: Carefully transfer the mixture to a centrifuge tube and spin at high speed (e.g., 10,000 rpm for 15 minutes) to compact the sediment. Follow this by filtering the supernatant through a low-binding 0.45 µm PTFE syringe filter[7],[4]. Crucial causality: PTFE is mandatory for polar aprotic solvents like THF and DMF, as they will dissolve standard PES or nylon filters, corrupting the sample matrix.

-

Quantification: Dilute the filtered aliquot using a compatible mobile phase to fall within the linear dynamic range of the detector. Analyze using a validated HPLC-UV method (monitoring at the specific λmax of the bromoarene) against a multi-point calibration curve[7],[3]. Calculate the original concentration by multiplying by the dilution factor[7].

Workflow & Pathway Visualizations

Caption: Thermodynamic solubility determination workflow utilizing the shake-flask method and HPLC-UV.

Caption: Solvation mechanism of Boc-bromoindane in polar aprotic solvents enabling homogeneous cross-coupling.

Conclusion

For researchers and process chemists working with tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate, solvent selection dictates reaction efficiency and yield. THF and DMF are the solvents of choice for maintaining homogeneous conditions during high-concentration synthetic steps due to their superior hydrogen-bond accepting capabilities and high dipole moments. When determining these parameters experimentally, strict adherence to thermodynamic shake-flask protocols with appropriate chemical-resistant filtration (PTFE) ensures data integrity and prevents costly scale-up failures.

References

-

Solubility - A Fundamental Concept in Pharmaceutical Sciences - Scribd. URL: [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. URL:[Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. URL:[Link]

-

(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester Product Information - Chongqing Chemdad Co., Ltd. URL:[Link]

Sources

Comprehensive Toxicity and Handling Guidelines for tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

Executive Summary

tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 1414958-70-5) is a highly functionalized, Boc-protected bromo-aminoindane. It serves as a critical synthetic building block in medicinal chemistry, particularly for the development of novel indane-based active pharmaceutical ingredients (APIs). However, the exact structural features that make it synthetically valuable—its lipophilic protecting group and highly stable halogenated aromatic core—also impart severe toxicological and environmental hazards. This whitepaper synthesizes the physicochemical causality behind its toxicity and provides self-validating standard operating procedures (SOPs) for safe laboratory handling.

Physicochemical Profiling & Structural Causality

To engineer a safe handling environment, researchers must first understand how the molecular structure of the compound dictates its macroscopic behavior and hazard profile.

| Property | Value | Causality / Implication |

| Chemical Name | tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate | - |

| CAS Number | 1414958-70-5 | - |

| Molecular Formula | C14H18BrNO2 | Halogenated organic; requires specific high-temp waste streams. |

| Molecular Weight | 312.2 g/mol | - |

| Appearance | Solid | Dust generation risk (inhalation/CNS hazard). |

| Storage Class | 11 (Combustible Solids) | Must be stored away from strong oxidizers. |

| Water Hazard Class | WGK 3 (Highly hazardous to water) | Strict prohibition on sink disposal; secondary containment required. |

Structural Causality: The addition of the bulky tert-butyloxycarbonyl (Boc) group significantly increases the molecule's partition coefficient (logP). This elevated lipophilicity allows the compound to readily cross biological membranes, including the stratum corneum (skin) and the blood-brain barrier. Furthermore, the brominated aromatic ring is highly recalcitrant to environmental biodegradation. When combined, these features explain why the compound acts as a potent skin sensitizer and exhibits severe, long-lasting aquatic toxicity .

Toxicological Mechanisms & Hazard Classifications

Based on verified safety data from chemical compliance databases and supplier MSDS records, the compound triggers several critical GHS hazard classifications. Understanding the mechanism behind these codes is vital for risk mitigation.

-

Skin Irritation and Sensitization (H315, H317): The lipophilic nature facilitates rapid dermal penetration. Once absorbed, the halogenated aromatic core can act as a hapten, non-covalently or covalently interacting with epidermal proteins. This triggers an immune response leading to allergic contact dermatitis.

-

Serious Eye Irritation (H319): Direct particulate contact with the ocular mucosa causes severe irritation, inflammation, and potential corneal micro-abrasions.

-

Specific Target Organ Toxicity - Single Exposure (H336): Inhalation of fine dust or vapors (if dissolved in volatile solvents) can lead to central nervous system (CNS) depression. The lipophilic molecule crosses the blood-brain barrier, causing drowsiness, dizziness, and reduced motor function.

-

Aquatic Toxicity (H410): Classified as Aquatic Acute 1 and Aquatic Chronic 1. The compound bioaccumulates in the lipid compartments of aquatic organisms, while the stable bromo-indane core resists microbial degradation in water systems.

Figure 1: Toxicological pathways and hazard classifications for the Boc-protected bromo-indane.

Standard Operating Procedures (SOP) & Safe Handling Workflows

To mitigate the risks outlined above, researchers must implement self-validating experimental protocols. The following methodology ensures that exposure is minimized and environmental release is algorithmically prevented.

Figure 2: Safe handling, spill response, and WGK 3-compliant waste management workflow.

Protocol 1: Safe Dispensing and Reaction Setup

Causality Focus: Preventing dermal sensitization and inhalation of CNS-depressing dust.

-

PPE Verification (Self-Validating Step): Don a lab coat, chemical splash goggles, and double nitrile gloves. Visually inspect the outer gloves for micro-tears. Reasoning: The high lipophilicity of the Boc-protected compound can facilitate permeation through single-layer, thin-gauge nitrile over prolonged exposure.

-

Environmental Control: Transfer the sealed reagent bottle to a certified chemical fume hood. Verify negative pressure (face velocity of 80-100 fpm) using the digital flow monitor before opening the container. Reasoning: Prevents inhalation of airborne particulates (H336).

-

Dispensing: Use an anti-static weighing boat and a grounded stainless-steel spatula to prevent static-induced aerosolization. Weigh the required mass.

-

Reaction Integration: Transfer the solid directly into the reaction flask. If dissolving, add the solvent slowly down the side of the flask to avoid aerosolizing the powder. Seal the system (e.g., using a septum and nitrogen line) before removing it from the hood.

-

Decontamination of Tools: Rinse the spatula and weighing area with a compatible organic solvent (e.g., isopropanol) and collect the rinsate. Crucial: Do not wash tools in the sink.

Protocol 2: Spill Response and WGK 3 Waste Management

Causality Focus: Preventing environmental release of a highly water-hazardous substance.

-

Containment: If a solid spill occurs, do not use water to clean it up. Reasoning: Water will spread the Aquatic Acute 1 contaminant, solubilize trace amounts, and severely complicate disposal.

-

Collection: Gently sweep the solid into a collection container using a brush and dustpan dedicated to hazardous organics, or use absorbent pads slightly dampened with isopropanol to pick up the powder without generating dust.

-

Surface Decontamination: Wipe the spill area with isopropanol-soaked absorbent pads until visibly clean.

-

Waste Segregation: Place all collected solids, pads, and rinsates into a clearly labeled "Halogenated Organic Waste" container. Reasoning: The presence of the bromine atom requires high-temperature incineration to prevent the formation of toxic dioxins/furans during disposal.

Environmental Impact & Regulatory Compliance (WGK 3)

Under the German Ordinance on Facilities for Handling Substances Hazardous to Water (AwSV)—a globally recognized gold standard for environmental chemical safety—this compound is classified as WGK 3 (Highly hazardous to water) . This classification dictates strict infrastructural requirements for laboratories handling this material:

-

Secondary Containment: All storage bottles must be kept in secondary containment trays capable of holding 110% of the largest container's volume to prevent accidental drainage into floor sinks.

-

Zero-Discharge Policy: Absolutely no aqueous waste streams containing even trace amounts of this compound may be discharged into the municipal sewage system. All glassware must undergo a preliminary solvent rinse (collected as halogenated waste) before standard aqueous washing.

References

-

NextSDS Database. "tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate - Chemical Substance Information". NextSDS. Available at: [Link][1]

-

LAUS Group. "Classification of Water Hazard - WGK (Wassergefährdungsklassen)". LAUS GmbH. Available at: [Link][2]

Sources

Application Note: Optimized Boc Deprotection Protocols for tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

Executive Summary & Strategic Rationale

tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 1414958-70-5) is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, including covalent Janus Kinase 3 (JAK3) inhibitors .

The selection of a tert-butyloxycarbonyl (Boc) protecting group for this specific indanamine derivative is an intentional strategic choice. While carboxybenzyl (Cbz) groups are common for amines, their removal typically requires catalytic hydrogenation (e.g., Pd/C, H₂). Subjecting a brominated aromatic system to catalytic hydrogenation carries a severe risk of concomitant hydrodehalogenation. Acid-catalyzed Boc deprotection cleanly preserves the aryl bromide handle, ensuring it remains intact for downstream palladium-catalyzed cross-couplings (such as Suzuki-Miyaura or Buchwald-Hartwig reactions) .

Mechanistic Pathway & Causality

The removal of the Boc group is driven by strong acidic conditions. The mechanism initiates with the protonation of the carbamate carbonyl oxygen. This intermediate undergoes cleavage to release a highly stable tert-butyl carbocation and a carbamic acid intermediate. The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the free amine, which is immediately protonated by the acidic medium to form the corresponding salt .

During cleavage, the tert-butyl carbocation typically loses a proton to form isobutylene gas. While carbocations can cause Friedel-Crafts alkylation of electron-rich aromatics, the 6-bromoindane core is relatively electron-deficient, mitigating this risk.

Mechanistic pathway of acid-catalyzed Boc deprotection yielding the indanamine salt.

Reagent Selection: Causality & Experimental Choices

The choice of acid and solvent dictates not only the reaction kinetics but the physical state of the isolated product. The two industry-standard methodologies are TFA in Dichloromethane (DCM) and HCl in 1,4-Dioxane .

-

TFA/DCM: Provides rapid, homogeneous cleavage. However, Trifluoroacetic acid is a strong ion-pairing agent. Residual TFA can severely inhibit subsequent amide coupling reactions by outcompeting the carboxylic acid for the coupling reagent. Removing excess TFA requires repeated, tedious azeotropic evaporation with toluene.

-

HCl/Dioxane: The preferred, greener alternative . Dioxane has a moderate dielectric constant. As the indanamine is deprotected, the resulting highly polar hydrochloride salt typically precipitates out of the ether solvent. This precipitation drives the reaction forward via Le Chatelier's principle and allows for isolation by simple vacuum filtration, bypassing complex workups .

Table 1: Quantitative Comparison of Deprotection Systems

| Parameter | 50% TFA in DCM | 4M HCl in 1,4-Dioxane |

| Typical Cleavage Time | 30 - 60 minutes | 1 - 2 hours |

| Gaseous Byproducts | Isobutylene, CO₂ | Isobutylene, CO₂ |

| Isolated Product Form | Trifluoroacetate (TFA) salt | Hydrochloride (HCl) salt |

| Post-Reaction Processing | Azeotropic evaporation with toluene | Direct precipitation and vacuum filtration |

| Downstream Coupling | Requires basic wash to remove TFA | Direct use with excess tertiary amine base |

Self-Validating Experimental Protocols

A protocol is only as robust as its validation metrics. To ensure the deprotection is a self-validating system, researchers must track both the physical state of the reaction and its spectroscopic fingerprint.

Protocol A: Deprotection using 4M HCl in 1,4-Dioxane (Recommended)

Causality: This method is designed to yield a highly pure, crystalline solid directly from the reaction mixture.

-

Preparation: Charge a round-bottom flask with tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (1.0 eq, e.g., 1.0 g, 3.2 mmol). Ensure the flask is equipped with a gas bubbler or open to a nitrogen manifold; do not seal the system due to CO₂ and isobutylene gas evolution.

-

Solvation: Suspend the starting material in anhydrous 1,4-Dioxane (5.0 mL).

-

Acidification: Slowly add 4M HCl in 1,4-Dioxane (10.0 eq, 8.0 mL). The solution will initially become homogeneous.

-

Propagation: Stir vigorously at room temperature (20-25 °C) for 1 to 2 hours. As the reaction progresses, the 6-bromo-1-indanamine hydrochloride salt will begin to precipitate as a white/off-white solid.

-

Isolation: Once LC-MS confirms complete conversion, dilute the suspension with cold diethyl ether (15 mL) to maximize precipitation. Filter the solid through a sintered glass funnel.

-

Purification: Wash the filter cake with additional cold diethyl ether (2 x 10 mL) to remove residual dioxane and organic impurities. Dry the solid under high vacuum to afford the pure HCl salt.

Protocol B: Deprotection using 50% TFA in DCM

Causality: Utilized when the substrate exhibits poor solubility in ethereal solvents.

-

Preparation: Dissolve the carbamate (1.0 eq) in anhydrous Dichloromethane (0.1 M concentration) in a vented flask.

-

Acidification: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) TFA:DCM ratio.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 45 minutes.

-

Evaporation: Concentrate the reaction mixture in vacuo. To remove residual TFA, resuspend the resulting oil in toluene (10 mL) and evaporate (repeat 3 times) to azeotropically remove the acid.

-

Free-basing (Optional): Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer is pH > 8. Dry the organic layer over Na₂SO₄ and concentrate to yield the free amine.

Step-by-step experimental workflow for Boc deprotection using HCl in 1,4-dioxane.

Analytical Tracking & Validation

To establish a self-validating workflow, the following analytical signatures must be confirmed:

-

Thin Layer Chromatography (TLC): Use a Ninhydrin stain. The Boc-protected starting material will not stain (or will stain faintly upon severe heating). The deprotected primary amine will react with ninhydrin to form a vivid purple/brown spot (Ruhemann's purple), providing immediate visual confirmation.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The presence of the bromine atom provides a highly diagnostic 1:1 isotopic doublet.

-

Starting Material: Look for the parent ion at m/z 312.0 / 314.0 [M+H]⁺, or the common in-source fragmentation ions at m/z 256.0 / 258.0[M-tBu+H]⁺.

-

Product: The successful deprotection is marked by the complete disappearance of the SM mass and the emergence of a clean 1:1 doublet at m/z 212.0 / 214.0 [M+H]⁺ , corresponding to the free 6-bromo-1-indanamine.

-

References

-

Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors. Journal of Medicinal Chemistry.[Link]

-

Boc Deprotection Mechanism - TFA. Common Organic Chemistry.[Link]

-

Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research (PubMed).[Link]

-

Specific solvent issues with BOC deprotection. ACS Green Chemistry Institute. [Link]

Process Development and Scale-Up Synthesis of tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

Strategic Overview & Molecular Significance

The 6-bromo-1-aminoindane scaffold is a privileged structural motif in medicinal chemistry, serving as a critical precursor for various neuroprotective agents and highly selective Janus Kinase 3 (JAK3) covalent inhibitors[1]. As drug candidates containing this moiety progress from discovery to clinical phases, the demand for scalable, chromatography-free synthesis of its protected form—tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate —increases exponentially.

This application note details a highly optimized, three-step scale-up protocol starting from commercially available 6-bromo-1-indanone. The methodology is specifically engineered to bypass the toxic byproducts of classical reductive aminations[2] and the chemoselectivity issues inherent to catalytic hydrogenation.

Synthetic Route Design & Mechanistic Rationale

Fig 1: Three-step synthetic workflow for the scale-up of N-Boc-6-bromo-1-aminoindane.

Causality Behind Route Selection:

-

Oximation vs. Direct Reductive Amination: While direct reductive amination using sodium cyanoborohydride (NaBH₃CN) is common in discovery chemistry[2], it generates highly toxic hydrogen cyanide (HCN) gas during aqueous workup. Oximation provides a high-yielding, highly crystalline intermediate that requires zero chromatographic purification.

-

Zinc/Acetic Acid Reduction vs. Catalytic Hydrogenation: Reducing the oxime to the primary amine presents a chemoselectivity challenge. Standard Pd/C-catalyzed hydrogenation frequently results in hydrodehalogenation (cleavage of the aryl-bromide bond). Zinc dust in acetic acid operates via a single-electron transfer (SET) mechanism that is highly chemoselective, reducing the N-O bond while leaving the aryl bromide entirely intact[3].

-

2-MeTHF in Boc Protection: Substituting traditional THF or dichloromethane with 2-Methyltetrahydrofuran (2-MeTHF) allows for a biphasic aqueous workup without the need for an energy-intensive solvent swap, drastically reducing cycle time on a pilot-plant scale[4].

Process Safety & Scale-Up Considerations

-

Exotherm Management: The addition of Zinc dust to acetic acid (Step 2) is highly exothermic. Zinc must be added in distinct portions, maintaining the internal temperature between 50°C and 60°C.

-

Gas Evolution: The Boc protection (Step 3) generates equimolar amounts of carbon dioxide (CO₂). The reactor must be properly vented, and the addition rate of Di-tert-butyl dicarbonate (Boc₂O) must be strictly controlled by the rate of gas evolution to prevent over-pressurization[4].

-

Zinc-Amine Complexes: Primary amines coordinate strongly with zinc salts. A highly alkaline workup (pH > 10) is mandatory to break these complexes and prevent catastrophic yield losses during phase separation.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6-Bromo-1-indanone oxime

Self-Validating IPC: The reaction is complete when HPLC monitoring indicates <1.0% starting ketone. The protocol self-validates its purity during cooling, as the oxime selectively crystallizes out of the ethanolic water mixture.

-

Charge a reactor with 6-bromo-1-indanone (1.0 equiv, 1.0 kg) and Ethanol (5.0 L). Stir to form a suspension.

-

In a separate vessel, dissolve Hydroxylamine hydrochloride (1.5 equiv, 493 g) and Sodium acetate (1.5 equiv, 582 g) in Purified Water (2.0 L).

-

Transfer the aqueous solution to the reactor. Causality: Sodium acetate buffers the system, preventing the formation of a highly acidic environment that would stall the nucleophilic attack of the amine on the ketone.

-

Heat the biphasic mixture to reflux (approx. 78°C) for 3 hours.

-

Cool the reactor linearly to 5°C over 2 hours.

-

Filter the resulting white crystalline solid, wash with cold water (2 x 1.0 L), and dry under vacuum at 45°C to constant weight.

Step 2: Reduction to 6-Bromo-2,3-dihydro-1H-inden-1-amine

Self-Validating IPC: The workup validates the successful breakdown of the Zn-amine complex when the aqueous layer pH remains stable at >10 after 15 minutes of vigorous stirring.

-

Charge the reactor with 6-Bromo-1-indanone oxime (1.0 equiv, 1.0 kg) and Glacial Acetic Acid (8.0 L). Stir at 20°C.

-

Add Zinc dust (4.0 equiv, 1.16 kg) in 10 equal portions over 2 hours. Causality: Portion-wise addition acts as a thermal brake. Ensure the internal temperature does not exceed 60°C to prevent solvent boil-off and impurity formation.

-

Stir at 60°C for 4 hours. Confirm oxime consumption via HPLC.

-

Cool to 20°C and filter the mixture through a pad of Celite to remove unreacted zinc and insoluble zinc salts. Wash the cake with Acetic Acid (1.0 L).

-

Concentrate the filtrate under reduced pressure to approx. 3.0 L.

-

Cool to 0°C and slowly add 6M NaOH until the aqueous phase reaches pH 11.

-

Extract the free amine with 2-MeTHF (3 x 3.0 L). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the crude amine as a dark oil.

Step 3: Boc Protection to tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

Self-Validating IPC: The reaction validates its progression and safety by the cessation of CO₂ gas bubbling, which directly correlates with the complete consumption of Boc₂O.

-

Dissolve the crude 6-Bromo-1-aminoindane (1.0 equiv, approx. 940 g) in 2-MeTHF (5.0 L).

-

Add Triethylamine (1.2 equiv, 745 mL). Causality: Et₃N acts as an acid scavenger for any trace acetic acid carried over, ensuring the amine remains nucleophilic.

-

Cool the solution to 0–5°C.

-

Prepare a solution of Boc₂O (1.05 equiv, 1.01 kg) in 2-MeTHF (1.0 L). Add this dropwise to the reactor over 2 hours. Causality: Dropwise addition controls the rate of CO₂ evolution and the mild exotherm[4].

-

Warm the reactor to 20°C and stir until gas evolution ceases (approx. 4 hours).

-

Wash the organic layer sequentially with 1M HCl (2.0 L), saturated NaHCO₃ (2.0 L), and brine (2.0 L).

-

Concentrate the organic layer to 2.0 L, add Heptane (4.0 L), and cool to 0°C to induce crystallization.

-

Filter the white solid and dry under vacuum at 40°C.

Quantitative Data & Quality Metrics Summary

| Step | Target Intermediate / Product | Expected Yield (%) | Target Purity (HPLC, %a/a) | Key Impurities to Monitor |

| 1 | 6-Bromo-1-indanone oxime | 92 – 95% | > 98.0% | Unreacted 6-bromo-1-indanone |

| 2 | 6-Bromo-1-aminoindane | 80 – 85% | > 95.0% | Des-bromo amine, Amine dimers |

| 3 | tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate | 88 – 92% | > 99.0% | Bis-Boc amine, Residual Boc₂O |

References

-

Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

- EP2308849A1 - Indane-amine derivatives, their preparation and use as medicaments.

-

Scale-Up Preparation of Best-In-Class Orally Bioavailable CXCR4 Antagonist EMU-116 in an Academic Setting. Organic Process Research & Development - ACS Publications.[Link]

-

Synthetic Organic Electrochemical Methods Since 2000: On the Verge of a Renaissance. Chemical Reviews - NIH.[Link]

Sources

Preparation of functionalized indanes from tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

Abstract

The indane scaffold is a privileged structural motif found in numerous biologically active molecules and pharmaceutical agents.[1][2] The ability to introduce a wide array of functional groups onto this bicyclic framework is of paramount importance in medicinal chemistry and drug discovery for the exploration of structure-activity relationships (SAR).[1][3] This guide provides a detailed technical overview and robust protocols for the preparation of diverse functionalized indanes, commencing from the versatile starting material, tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate. This precursor, bearing a bromine atom for facile cross-coupling and a Boc-protected amine, serves as an ideal platform for chemical diversification. This document will explore key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing step-by-step protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Indane Scaffold

The indane core, consisting of a fused benzene and cyclopentane ring, is a recurring feature in a multitude of natural products and synthetic compounds with significant therapeutic potential.[1][4] Its rigid structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive scaffold for the design of targeted therapeutics. Notable examples of indane-containing drugs include Indinavir, an HIV protease inhibitor, and Donepezil, used in the treatment of Alzheimer's disease.[1][2] The derivatization of the indane skeleton allows for the fine-tuning of pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.

The chosen starting material, tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate, offers two key strategic advantages. The bromine atom at the 6-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds.[5][6] The tert-butoxycarbonyl (Boc) protecting group on the amine at the 1-position ensures its stability during the functionalization of the aromatic ring and can be readily removed under acidic conditions to allow for subsequent modifications.[7][8]

Synthetic Strategies for Functionalization

The primary focus of this guide is the derivatization of the 6-bromoindane core through palladium-catalyzed cross-coupling reactions. These reactions have revolutionized synthetic organic chemistry due to their broad substrate scope, high functional group tolerance, and generally mild reaction conditions.[5] The general catalytic cycle for these reactions involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a coupling partner, and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[5][9]

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[10] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.[11] In the context of our starting material, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 6-position of the indane core.[12][13]

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the 6-bromoindane to a Pd(0) complex. Concurrently, the boronic acid is activated by a base to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield the 6-substituted indane product.[10]

Buchwald-Hartwig Amination: Introducing Nitrogen Functionality

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides.[14][15] This reaction provides a direct route to a diverse array of aniline derivatives, which are prevalent in pharmaceuticals.[3] Utilizing our bromo-indane precursor, a wide range of primary and secondary amines can be introduced, significantly expanding the chemical space for SAR studies.

Mechanism Insight: The reaction is initiated by the oxidative addition of the aryl bromide to the Pd(0) catalyst. The amine then coordinates to the resulting Pd(II) complex, and deprotonation by a base forms a palladium-amido intermediate. Reductive elimination from this intermediate furnishes the desired arylamine and regenerates the active Pd(0) catalyst.[14][16] The choice of a bulky, electron-rich phosphine ligand is often crucial for the success of this transformation.[5][14]

Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17][18] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[17][19] The introduction of an alkynyl group onto the indane scaffold provides a versatile handle for further transformations, such as click chemistry, or can itself be a key pharmacophoric element.

Mechanism Insight: The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide, which is the active species in the transmetalation step with the palladium complex.[19][20] Copper-free Sonogashira protocols have also been developed.[19][20]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate with an arylboronic acid.[21]

Materials:

-

tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate, the arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and sodium carbonate.

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes.

-

Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

| Entry | Arylboronic Acid | Yield (%) |

| 1 | Phenylboronic acid | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 80-90 |

| 3 | 3-Pyridylboronic acid | 75-85 |

Table 1: Representative yields for the Suzuki-Miyaura coupling.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate with a primary or secondary amine.[21]

Materials:

-

tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (1.0 eq)

-

Amine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous toluene

-

Ethyl acetate

-

Celite

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction flask with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Add anhydrous toluene, followed by tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate and the amine.

-

Seal the flask and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

| Entry | Amine | Yield (%) |

| 1 | Morpholine | 80-90 |

| 2 | Aniline | 70-85 |

| 3 | Benzylamine | 75-88 |

Table 2: Representative yields for the Buchwald-Hartwig amination.

General Protocol for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate with a terminal alkyne.

Materials:

-

tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (1.0 eq)

-

Terminal alkyne (1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.05 eq)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate and the terminal alkyne in a mixture of THF and Et₃N (e.g., 2:1 v/v), add Pd(PPh₃)₂Cl₂ and CuI.

-

Degas the mixture with an inert gas for 10-15 minutes.

-

Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

| Entry | Terminal Alkyne | Yield (%) |

| 1 | Phenylacetylene | 80-92 |

| 2 | 1-Hexyne | 75-85 |

| 3 | Trimethylsilylacetylene | 85-95 |

Table 3: Representative yields for the Sonogashira coupling.

Figure 2: A generalized experimental workflow for the functionalization of the indane scaffold.

Deprotection of the Boc Group

Following the successful functionalization of the 6-position, the Boc protecting group on the amine can be readily removed to provide the free amine, which can then be used in subsequent synthetic steps, such as amide bond formation or reductive amination. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[7][22]

General Protocol for Boc Deprotection:

-

Dissolve the Boc-protected indane derivative in DCM.

-

Add TFA dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting amine salt can often be used directly or neutralized with a base and purified.

Conclusion

This guide has provided a comprehensive overview and detailed protocols for the synthesis of functionalized indanes from the versatile starting material, tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions offer reliable and efficient methods for introducing a wide range of substituents at the 6-position of the indane scaffold. These methodologies, coupled with the straightforward deprotection of the Boc-protected amine, provide a powerful platform for the generation of diverse libraries of indane derivatives for applications in drug discovery and materials science.

References

- Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversific

-

Buchwald–Hartwig amination. Wikipedia. [Link]

- Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candid

- Buchwald–Hartwig amin

- Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Deriv

- BOC Protection and Deprotection. J&K Scientific LLC.

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]

- BOC deprotection. Hebei Boze Chemical Co.,Ltd.

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates. ResearchGate. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Indane synthesis. Organic Chemistry Portal. [Link]

-

Pd/P(t-Bu)3-Catalyzed Suzuki Cross-Couplings in the Presence of Water. PMC. [Link]

-

Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. Organic Chemistry Portal. [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

Medicinal Chemistry of Indane Derivatives. Scribd. [Link]

- Cross-Coupling Reactions Guide.

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

- Application Notes and Protocols for the Derivatization of 6-Bromo-2,3-dihydro-1H-inden. Benchchem.

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Functionalization of Indene. ResearchGate. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).

- Nickel-catalyzed cross-coupling reaction of carbamates with silylmagnesium reagents. Dr. Ramesh Rasappan Research Group.

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

-

Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. [Link]

-

Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. jmcct.com [jmcct.com]

- 6. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. scispace.com [scispace.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Pd/P(t-Bu)3-Catalyzed Suzuki Cross-Couplings in the Presence of Water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]

- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. BuchwaldâHartwig amination â Grokipedia [grokipedia.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: Catalytic Hydrogenation of tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate Derivatives

Introduction

In the landscape of modern pharmaceutical and materials science, the selective modification of molecular scaffolds is of paramount importance. The 2,3-dihydro-1H-inden-1-amine framework is a privileged scaffold found in numerous biologically active compounds. The ability to selectively remove a bromine atom from its derivatives, such as tert-butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate, via catalytic hydrogenation is a critical transformation. This process, known as hydrodehalogenation, allows for the late-stage functionalization of complex molecules and the synthesis of compounds that are otherwise difficult to access. This guide provides an in-depth exploration of the catalytic hydrogenation of this specific substrate, offering both theoretical understanding and practical, field-proven protocols for researchers, scientists, and drug development professionals.

The tert-butyloxycarbonyl (Boc) protecting group is strategically employed to mask the amine's nucleophilicity and basicity, allowing for selective reactions elsewhere on the molecule.[1] A crucial aspect of this process is the stability of the Boc group under the conditions required for hydrodehalogenation. Fortunately, the Boc group is resistant to catalytic hydrogenation conditions, making it an ideal choice for this synthetic strategy.[2][3]

Mechanistic Insights: The "How" and "Why" of Catalytic Hydrodehalogenation

Catalytic hydrodehalogenation is a subset of hydrogenation reactions where a carbon-halogen bond is cleaved and replaced by a carbon-hydrogen bond.[4] This transformation is typically facilitated by a heterogeneous precious metal catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source.[4][5]

The generally accepted mechanism for this process on a palladium surface involves several key steps:

-

Adsorption: Both molecular hydrogen (H₂) and the aryl bromide substrate adsorb onto the surface of the palladium catalyst.[6]

-

Dissociation of Hydrogen: The H-H bond is cleaved, and hydrogen atoms bind to the palladium surface, forming metal hydride species.[6]

-

Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond of the substrate.

-

Reductive Elimination: A hydrogen atom from the catalyst surface is transferred to the carbon atom, and the resulting dehalogenated product is released from the catalyst surface.

An alternative to using hydrogen gas is transfer hydrogenation , where a hydrogen donor molecule, such as 2-propanol or triethylsilane, is used in situ to generate the active hydrogen species on the catalyst surface.[7][8][9] This approach can offer milder reaction conditions and avoids the need for specialized high-pressure hydrogenation equipment.[8]

dot

Caption: Generalized workflow for catalytic hydrodehalogenation.

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenation Using Hydrogen Gas

This protocol outlines the standard procedure for the hydrodehalogenation of tert-butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate using palladium on carbon and hydrogen gas.

Materials:

-

tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

-

10% Palladium on carbon (Pd/C), 50% wet

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc), anhydrous

-

Diatomaceous earth (Celite®)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Parr shaker or similar hydrogenation apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (1.0 eq).

-

Solvent Addition: Dissolve the substrate in a suitable solvent system. A mixture of methanol and ethyl acetate (e.g., 1:1 v/v) is often effective. Use enough solvent to ensure the substrate is fully dissolved and to allow for efficient stirring.

-

Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon) for several minutes to remove oxygen.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the reaction mixture under a positive pressure of inert gas. Caution: Dry Pd/C can be pyrophoric. Always handle it with care, preferably in a wet form.[4]

-

Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is fully replaced with hydrogen.

-

Reaction Conditions: Pressurize the system to the desired hydrogen pressure (typically 1-4 atm or ~15-60 psi) and begin vigorous stirring. The reaction is usually conducted at room temperature.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 2-24 hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and flush the system with inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product. Caution: The filter cake may be pyrophoric. Do not allow it to dry completely in the air. Quench it carefully with water.[10]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Protocol 2: Catalytic Transfer Hydrogenation

This protocol offers an alternative to using hydrogen gas, employing triethylsilane as the hydrogen donor.[8]

Materials:

-

tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

-

10% Palladium on carbon (Pd/C)

-

Triethylsilane (TES)

-

Tetrahydrofuran (THF), anhydrous

-

Diatomaceous earth (Celite®)

-

Inert gas (Nitrogen or Argon)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve tert-butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (1.0 eq) in anhydrous THF.

-

Catalyst Addition: Add 10% Pd/C (1-5 mol% palladium).

-

Hydrogen Donor Addition: Add triethylsilane (2-4 eq) dropwise to the stirred suspension at room temperature.[8]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Full conversion is often achieved within 4-24 hours.[8]

-

Workup and Purification: Follow steps 8-11 from Protocol 1.

dot

Caption: Step-by-step experimental workflow.

Data Presentation: Key Parameters and Expected Outcomes

| Parameter | Protocol 1 (H₂ Gas) | Protocol 2 (Transfer Hydrogenation) | Rationale & Remarks |

| Catalyst | 10% Pd/C | 10% Pd/C | Pd/C is a robust and widely used catalyst for hydrodehalogenation.[5] |

| Catalyst Loading | 5-10 mol % Pd | 1-5 mol % Pd | Higher loading may be needed for less reactive substrates. Transfer hydrogenation can sometimes be more efficient, requiring less catalyst.[8] |

| Hydrogen Source | H₂ Gas (1-4 atm) | Triethylsilane (TES) | H₂ gas is traditional but requires pressure equipment. TES is a milder, more convenient alternative.[8] |

| Solvent | MeOH, EtOAc, or mixtures | THF | Solvent choice can impact reaction rate and solubility. Protic solvents like MeOH can sometimes accelerate the reaction.[11] |

| Temperature | Room Temperature | Room Temperature | The reaction is typically exothermic and proceeds well at ambient temperature.[12] |

| Reaction Time | 2-24 hours | 4-24 hours | Varies with substrate reactivity and catalyst efficiency. Monitoring is crucial. |

| Expected Yield | >90% | >90% | High yields are generally expected for this transformation. |

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Stalled or Incomplete Reaction | - Inactive catalyst- Catalyst poisoning- Insufficient hydrogen pressure/donor | - Use fresh, high-quality Pd/C.- Ensure starting material and solvents are free of sulfur or amine impurities that can poison the catalyst.[11]- Increase hydrogen pressure or add more transfer hydrogenation reagent. |

| Side Reactions (e.g., reduction of the aromatic ring) | - Overly harsh conditions (high temperature/pressure)- Highly active catalyst | - Reduce temperature and/or pressure.- Consider a less active catalyst or the addition of a catalyst poison like diphenylsulfide to increase selectivity.[13] |

| Low Yield | - Incomplete reaction- Product loss during workup | - Ensure the reaction has gone to completion before workup.- Thoroughly wash the Celite® filter cake to recover all the product. |

| Inconsistent Results | - Variation in catalyst activity- Presence of trace impurities | - Use catalyst from the same batch for a series of reactions.- Purify starting materials and use high-purity solvents. |

Conclusion

The catalytic hydrogenation of tert-butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate derivatives is a reliable and high-yielding transformation that is indispensable in synthetic chemistry. A thorough understanding of the underlying mechanism, careful selection of reaction conditions, and meticulous execution of the experimental protocol are key to achieving successful outcomes. Whether employing traditional hydrogenation with H₂ gas or the more convenient transfer hydrogenation methods, this reaction provides a powerful tool for the synthesis of valuable compounds in research and development.

References

-

You, T., Wang, Z., Chen, J., & Xia, Y. (2017). Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex. The Journal of Organic Chemistry, 82(3), 1340–1346. [Link]

-

You, T., Wang, Z., Chen, J., & Xia, Y. (2017). Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex. The Journal of Organic Chemistry, 82(3), 1340–1346. [Link]

- Ghosh, B., & Maleczka, R. E., Jr. (2012). Catalytic Hydrodehalogenation Reactions. Science of Synthesis, 1-20.

- ACS Green Chemistry Institute. (n.d.).

-

Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

- Krische, M. J., et al. (2025). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society.

- Nishimura, S. (2001). Handbook of heterogeneous catalytic hydrogenation for organic synthesis. John Wiley & Sons.

-

Scientific Update. (2024, June 5). Heterogeneous Catalytic Hydrogenation. [Link]

-

The Royal Society of Chemistry. (n.d.). Heterogeneous Catalytic Hydrogenation. [Link]

-

ResearchGate. (n.d.). An initially proposed mechanism for the reduction of aryl halides to arenes. [Link]

-

ResearchGate. (2020, December 16). Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines? [Link]

-

Krische, M. J., et al. (2025). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society. [Link]

- Boulanger, B. (n.d.).

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

- Springer Nature. (2026, January 27). Complex Heterogeneous Catalysts Enable Efficient CO₂ Hydrogenation.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. [Link]

-

Reddit. (2022, January 21). Hydrogenation reaction tips and tricks. r/Chempros. [Link]

- Synple Chem. (n.d.).

-

PubMed. (2024, November 20). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. [Link]

-

Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. [Link]

-

NextSDS. (n.d.). tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate. [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

ACS Publications. (2010, December 30). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]

-

PubChem. (n.d.). Tert-butyl (6-bromopyridin-2-YL)carbamate. [Link]

- ACS Green Chemistry Institute. (n.d.).

-

Organic Chemistry Portal. (n.d.). Hydrogen. [Link]

-

PubMed. (2011, January 21). Development of Pd/C-catalyzed cyanation of aryl halides. [Link]

-

Master Organic Chemistry. (n.d.). Hydrogenation of Alkenes (H2, Pd/C) | Syn Addition + Traps. [Link]

-

Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes. [Link]

-

MDPI. (2015, May 28). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. [Link]

-

MEL Science. (2018, October 1). Reaction of hydrogenation of alkenes. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]

- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]

- 6. orgosolver.com [orgosolver.com]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reddit.com [reddit.com]

- 11. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]

- 12. mt.com [mt.com]

- 13. Hydrogen [organic-chemistry.org]

Technical Support Center: Yield Optimization for tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate .

The bromo-substituted indane scaffold is a privileged structure in medicinal chemistry, serving as a critical precursor for neuroprotective agents and covalent kinase inhibitors (such as JAK3 inhibitors)[1]. However, the standard two-step synthesis from 6-bromo-1-indanone—comprising reductive amination followed by Boc protection—often suffers from depressed yields due to steric hindrance and chemoselectivity issues. This guide provides field-proven troubleshooting strategies and mechanistic insights to optimize your reaction metrics.

Mechanistic Workflow

Synthetic workflow for tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate.

Diagnostic Q&A & Troubleshooting

Q: Why is my reductive amination stalling at the imine intermediate, resulting in low amine yield? A: 1-Indanone derivatives are sterically hindered compared to acyclic ketones. When using standard ammonium acetate and sodium cyanoborohydride (NaBH₃CN), the equilibrium for imine formation is unfavorable.

-

Causality: The transition from an sp² carbonyl to an sp³ tetrahedral intermediate introduces significant steric clash with the adjacent aromatic ring.

-

Solution: Incorporate2 as a Lewis acid to drive imine formation by coordinating the carbonyl oxygen and acting as a water scavenger[2]. Follow this with reduction using NaBH₄. This forces the equilibrium toward the imine before reduction begins.

Q: I am observing debromination (loss of the 6-bromo group) during the reduction step. How can I prevent this? A: Debromination occurs when overly harsh reducing conditions are utilized.

-

Causality: Catalytic hydrogenation (e.g., Pd/C with H₂) readily cleaves aryl-halide bonds via oxidative addition to the palladium surface.

-

Solution: Strictly utilize hydride-based reducing agents like NaBH₄. These reagents are highly chemoselective for the imine double bond and will leave the aryl bromide intact, preserving the halogen handle for downstream Suzuki or Buchwald-Hartwig cross-coupling reactions[1].

Q: The Boc protection of 6-bromo-2,3-dihydro-1H-inden-1-amine is incomplete even after 24 hours. How can I accelerate it? A: The benzylic amine at the 1-position of the indane ring experiences steric shielding. Furthermore, Boc₂O can slowly hydrolyze in the presence of moisture and base.

-

Causality: The bulky tert-butyl group of Boc₂O struggles to approach the hindered nitrogen lone pair.

-

Solution: Add a catalytic amount (0.1 equivalents) of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form a highly reactive N-Boc-pyridinium intermediate, which rapidly transfers the Boc group to the sterically hindered amine. Ensure the solvent is strictly anhydrous.

Quantitative Optimization Data

The following table summarizes the shift from standard literature conditions to our optimized, high-yield protocols:

| Reaction Phase | Standard Reagents | Primary Failure Mode | Optimized Protocol | Expected Yield |

| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | Incomplete imine formation | Ti(O-iPr)₄, NH₃/MeOH, NaBH₄ | 85–92% |

| Boc Protection | Boc₂O, Et₃N, DCM | Sluggish kinetics / Hydrolysis | Boc₂O, Et₃N, 0.1 eq DMAP , dry DCM | >90% |

| Purification | Silica gel (Hexanes/EtOAc) | Product streaking (free amine) | Pre-treat silica with 1% Et₃N | N/A |

Validated Experimental Protocols

Implement these self-validating, step-by-step methodologies to ensure high fidelity and yield.

Phase 1: Synthesis of 6-bromo-2,3-dihydro-1H-inden-1-amine

-

Imine Formation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 6-bromo-1-indanone (10.0 mmol) in 2.0 M ammonia in methanol (25 mL, 50.0 mmol).

-

Lewis Acid Activation: Dropwise, add Titanium(IV) isopropoxide (12.0 mmol). Stir the reaction mixture at ambient temperature for 10 hours. (Note: The solution will become cloudy as titanium dioxide begins to precipitate, indicating successful water scavenging).

-

Reduction: Cool the reaction vessel to 0 °C using an ice bath. Carefully add Sodium borohydride (NaBH₄, 15.0 mmol) in small portions over 15 minutes to control the evolution of hydrogen gas[2].

-

Quenching & Workup: Stir for an additional 2 hours at room temperature. Quench the reaction by adding 10 mL of water. Filter the resulting white suspension through a pad of Celite to remove titanium salts, washing the pad thoroughly with Ethyl Acetate (3 x 20 mL).

-

Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude amine.

Phase 2: Synthesis of tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

-

Preparation: Dissolve the crude 6-bromo-2,3-dihydro-1H-inden-1-amine (approx. 10.0 mmol) in 30 mL of anhydrous Dichloromethane (DCM) under argon.

-

Base & Catalyst Addition: Add Triethylamine (Et₃N, 20.0 mmol) and 4-Dimethylaminopyridine (DMAP, 1.0 mmol). Cool the mixture to 0 °C.

-

Boc Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 12.0 mmol) in 10 mL of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1, Ninhydrin stain).

-

Workup & Purification: Dilute with an additional 20 mL of DCM. Wash the organic phase sequentially with 1M aqueous HCl (2 x 20 mL) to remove DMAP and unreacted amine, saturated aqueous NaHCO₃ (20 mL), and brine (20 mL). Dry over MgSO₄, concentrate, and purify via flash column chromatography to yield the pure carbamate.

References

-

Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:1

-

EP2486017A1 - Indane-amine derivatives, their preparation and use as medicaments - Google Patents Source: google.com URL:2

-

(S)-6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride - Sigma-Aldrich Source: sigmaaldrich.com URL:

Sources

Technical Support Center: Troubleshooting Incomplete Boc Removal in tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

Welcome to the technical support center dedicated to addressing challenges with the deprotection of tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from this specific substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide